

A Comparative Guide to the Infrared (IR) Spectrum of 3-Octanamine

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Compound of Interest

Compound Name: 3-Octanamine

Cat. No.: B1615500

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This guide provides a detailed interpretation of the infrared (IR) spectrum of **3-Octanamine**, a primary aliphatic amine. For comparative analysis, its spectral features are contrasted with those of octane, a simple alkane, and 1-octanamine, a structural isomer. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Interpreting the Key Features of the 3-Octanamine IR Spectrum

The IR spectrum of **3-Octanamine** is characterized by the vibrational frequencies of its constituent functional groups: the primary amine (-NH_2) and the alkyl chain (C_8H_{17}). The key absorption bands are attributed to N-H and C-H stretching and bending vibrations, as well as C-N stretching.

- N-H Stretching: As a primary amine, **3-Octanamine** is expected to show a pair of medium-intensity bands in the $3500\text{-}3300\text{ cm}^{-1}$ region.^{[1][2][3]} These two bands arise from the asymmetric and symmetric stretching vibrations of the N-H bonds.^{[1][2]} These peaks are typically sharper and less intense than the broad O-H bands of alcohols that appear in the same region.^{[1][3]}
- C-H Stretching: Strong absorptions due to the stretching of sp^3 C-H bonds in the octyl chain are expected to appear in the $3000\text{-}2850\text{ cm}^{-1}$ range.^{[4][5][6]} The presence of numerous CH_2 and CH_3 groups results in prominent peaks in this region.^[7]

- N-H Bending (Scissoring): A characteristic absorption for primary amines is the N-H bending (scissoring) vibration, which occurs in the $1650\text{-}1580\text{ cm}^{-1}$ range.[2][3]
- C-H Bending: The spectrum will also display C-H bending vibrations for the CH_2 (scissoring) and CH_3 (asymmetric and symmetric) groups at approximately $1470\text{-}1450\text{ cm}^{-1}$ and $1370\text{-}1350\text{ cm}^{-1}$, respectively.[5] For a long-chain alkane component, a weaker rocking vibration for the $(\text{CH}_2)_n$ chain may be observed around $725\text{-}720\text{ cm}^{-1}$.[4][5]
- C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines like **3-Octanamine** typically gives rise to a medium to weak absorption in the $1250\text{-}1020\text{ cm}^{-1}$ region.[2][3]
- N-H Wagging: A broad, strong band resulting from the out-of-plane bending (wagging) of the N-H bonds can be observed in the $910\text{-}665\text{ cm}^{-1}$ range for primary amines.[3]

Comparative Analysis of IR Spectra

To better understand the spectral features of **3-Octanamine**, it is useful to compare its spectrum with that of a related alkane (octane) and a positional isomer (1-octanamine). Octane's spectrum will only show absorptions related to C-H bonds, while 1-octanamine's spectrum will exhibit similar amine-related peaks to **3-octanamine**, with potential minor shifts due to the different substitution pattern.

Functional Group	Vibration Mode	3-Octanamine (Expected, cm^{-1})	Octane (Typical, cm^{-1})	1-Octanamine (Expected, cm^{-1})
Primary Amine	N-H Stretch (asymmetric & symmetric)	3500-3300 (two bands)	N/A	3500-3300 (two bands)
Alkyl	sp^3 C-H Stretch	3000-2850	3000-2850	3000-2850
Primary Amine	N-H Bend (scissoring)	1650-1580	N/A	1650-1580
Alkyl	CH_2 Bend (scissoring)	~1465	~1470	~1465
Alkyl	CH_3 Bend (asymmetric)	~1460	~1460	~1460
Alkyl	CH_3 Bend (symmetric)	~1375	~1383	~1375
Aliphatic Amine	C-N Stretch	1250-1020	N/A	1250-1020
Primary Amine	N-H Wag	910-665 (broad)	N/A	910-665 (broad)
Alkyl Chain	CH_2 Rock	~725	~728	~725

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The following is a standard protocol for acquiring the IR spectrum of a liquid sample such as **3-Octanamine**.

Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (Neat Liquid):

- Ensure the crystal plate of the Attenuated Total Reflectance (ATR) accessory is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
- Place a small drop of **3-Octanamine** directly onto the center of the ATR crystal.
- Lower the ATR press to ensure firm contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000 to 400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: Typically 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Apodization: Happ-Genzel function is commonly used.

Data Processing:

- The collected interferogram is subjected to a Fourier transform to generate the frequency-domain spectrum.
- The background spectrum is automatically subtracted from the sample spectrum.
- The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Relationships in the **3-Octanamine** Spectrum

The following diagram illustrates the relationship between the functional groups present in the **3-Octanamine** molecule and their corresponding characteristic absorption regions in an infrared spectrum.

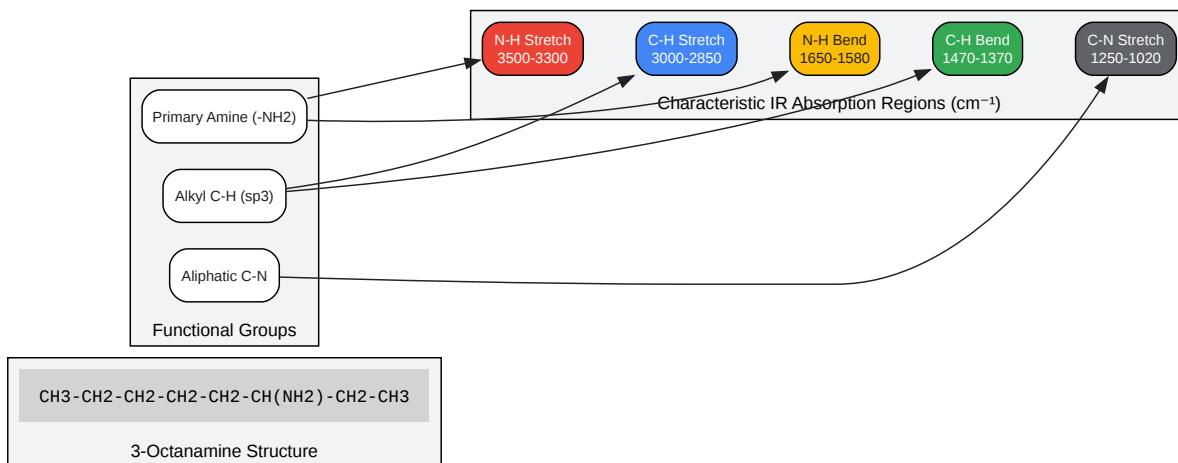


Figure 1. IR Spectral Correlations for 3-Octanamine

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Caption: Figure 1. IR Spectral Correlations for **3-Octanamine**.

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